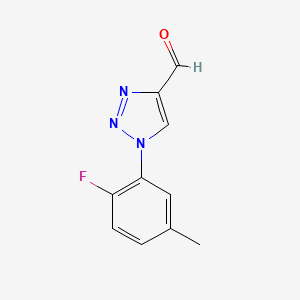

1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Historical Context of Triazole-Carbaldehyde Derivatives in Organic Chemistry

Triazole-carbaldehydes emerged as critical intermediates following the development of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Early work focused on 1H-1,2,3-triazole-4-carbaldehyde derivatives for their ability to participate in Schiff base formation and subsequent functionalization.

Key milestones include:

- 2002 : Sharpless’s formalization of click chemistry principles, enabling efficient triazole synthesis

- 2015 : Development of metal-free methods for triazole-carbaldehyde synthesis using selenium dioxide

- 2021 : Application of triazole-carbaldehydes in N-terminal protein modification via 4-imidazolidinone ring formation

Table 1: Evolution of Triazole-Carbaldehyde Applications

| Year | Development | Impact |

|---|---|---|

| 2002 | CuAAC reaction | Enabled regioselective 1,4-disubstituted triazole synthesis |

| 2015 | Oxidative cyclization methods | Expanded substrate scope for fused triazole systems |

| 2021 | Bioconjugation techniques | Enabled site-specific protein labeling |

Structural Significance of Fluorine and Methyl Substituents in Aromatic Systems

The 2-fluoro-5-methylphenyl group combines two distinct electronic effects:

- Fluorine’s inductive (-I) effect :

- Methyl’s hyperconjugative (+C) effect :

Table 2: Comparative Effects of Substituents on Aromatic Reactivity

| Substituent | Electronic Effect | Activation/Deactivation | Directing Behavior |

|---|---|---|---|

| -F | Strong -I, weak +M | Deactivating (meta) | Ortho/para director |

| -CH3 | +C, +I | Activating | Ortho/para director |

The juxtaposition of these groups creates a polarized aromatic system that influences:

Positional Isomerism in 1,2,3-Triazole Derivatives

The compound exhibits two levels of isomerism:

- Regioisomerism :

- Tautomerism :

Table 3: Spectroscopic Signatures of Triazole Isomers

| Isomer Type | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| 1,4-disubstituted | H-5: 8.21 (s) | C-4: 162.5 (CHO) |

| 1,5-disubstituted | H-4: 7.89 (s) | C-5: 158.7 (CHO) |

Key structural determinations:

Properties

IUPAC Name |

1-(2-fluoro-5-methylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c1-7-2-3-9(11)10(4-7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZLTZYHGARGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be divided into two main stages:

- Stage 1: Formation of the 1,2,3-triazole ring via CuAAC between an azide and a terminal alkyne.

- Stage 2: Introduction or transformation of the aldehyde group at the 4-position of the triazole ring.

This approach leverages the robustness and regioselectivity of CuAAC to form the 1,4-disubstituted 1,2,3-triazole scaffold, followed by selective functionalization.

Preparation of Key Precursors

Azide precursor: The azide is typically derived from the corresponding aromatic amine through diazotization and subsequent substitution with sodium azide. For this compound, 2-fluoro-5-methylaniline is converted to the corresponding aryl azide.

Alkyne precursor: A terminal alkyne bearing a formyl group or a protected aldehyde equivalent is used. Alternatively, the aldehyde functionality can be introduced after triazole formation.

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of 1,2,3-triazole synthesis, offering high regioselectivity and yield under mild conditions. The reaction involves:

- Catalyst: Cu(I) salts such as CuBr or CuSO4 with a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.

- Solvent: Common solvents include water, t-butanol, or mixtures with organic solvents like dioxane.

- Temperature: Typically room temperature to moderate heating (0–60°C) to optimize yield and selectivity.

Key findings from literature on CuAAC relevant to this synthesis:

This method yields the 1-(2-fluoro-5-methylphenyl)-1,2,3-triazole intermediate with the desired substitution pattern.

Introduction of the Aldehyde Group at C4 Position

The aldehyde functionality at the 4-position of the triazole ring can be introduced by:

- Using a formylated alkyne precursor in the CuAAC reaction.

- Post-cycloaddition oxidation of a methyl or hydroxymethyl substituent at C4.

- Direct formylation of the triazole ring via Vilsmeier-Haack or related formylation reactions.

- A terminal alkyne bearing a protected aldehyde or hydroxymethyl group undergoes CuAAC to yield a 4-substituted triazole.

- Deprotection or oxidation steps convert the substituent to the aldehyde.

Alternative Synthetic Routes

- Three-component one-pot synthesis: Combining an alkyne, sodium azide, and formaldehyde under Cu catalysis can directly afford hydroxymethyl-substituted triazoles, which can be oxidized to aldehydes.

- Use of trimethylsilyl azide (TMSN3): TMSN3 can serve as an azide source in three-component reactions with alkynes and aldehydes or ketones, catalyzed by Cu or Pd to form triazoles with aldehyde functionality.

- Oxidative coupling: Temperature and catalyst choice can steer the reaction to produce bis-triazoles or 5-substituted triazoles, which can be further functionalized.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC of aryl azide + formyl alkyne | CuBr, t-butanol/water, 25–60°C, 12–24 h | 60–90% | High regioselectivity, mild | Requires formyl alkyne precursor |

| One-pot alkyne + NaN3 + formaldehyde | Cu catalyst, acetic acid, 1,4-dioxane, room temp | 67–95% | Simple, broad substrate scope | May need oxidation step |

| TMSN3 + alkyne + aldehyde/ketone | Pd/Cu bimetallic catalyst, ethyl acetate, 100°C | 56–82% | Versatile, moderate to good yield | Higher temp, moderate yields |

| Temperature-controlled CuAAC | CuBr catalyst, 0–70°C | Up to 91% | Selective for bis- or mono-triazoles | Requires temperature control |

Research Findings and Optimization Notes

- Temperature plays a crucial role in directing product distribution between bis-triazoles and mono-triazoles, with 60°C optimal for mono-triazole formation relevant here.

- CuAAC is highly tolerant of various functional groups, making it suitable for the fluoro-methylphenyl substituent.

- Post-synthesis oxidation or formylation steps need to be mild to avoid degradation of the triazole ring.

- Use of ligands or additives can improve catalyst stability and reaction rates but must be optimized case by case.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit considerable antimicrobial properties. For instance, studies have shown that 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde demonstrates activity against various bacterial strains. This is attributed to the ability of the triazole moiety to inhibit fungal cytochrome P450 enzymes, which are crucial for fungal cell membrane synthesis.

Anticancer Properties

Triazoles are also explored for their anticancer potential. A study highlighted that compounds similar to this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Material Science Applications

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Research has demonstrated that polymers containing this compound exhibit improved resistance to thermal degradation compared to conventional polymers.

Sensor Technology

This compound has potential applications in sensor technology due to its electronic properties. Studies suggest that triazole-based sensors can detect metal ions and other environmental pollutants with high sensitivity.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Effective against multiple strains |

| Anticancer | Induction of apoptosis in cancer cells | Targets specific signaling pathways |

| Polymer Chemistry | Enhancement of thermal stability | Improved resistance to thermal degradation |

| Sensor Technology | Detection of metal ions | High sensitivity and selectivity |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed a significant reduction in bacterial colonies when tested against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt the bacterial cell wall integrity.

Case Study 2: Cancer Cell Apoptosis

In vitro studies showed that this triazole derivative could induce apoptosis in breast cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death, suggesting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism by which 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The carbaldehyde group can form Schiff bases with amino groups, leading to the modulation of enzyme activities. The triazole ring can interact with nucleic acids and proteins, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogs and Comparative Analysis

The compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carbaldehydes, where structural variations in the aryl substituent and functional groups significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of 1-Aryl-1H-1,2,3-triazole-4-carbaldehyde Derivatives

Physicochemical and Electronic Properties

- Electron Effects : The 2-fluoro substituent on the phenyl ring induces electron-withdrawing effects, polarizing the triazole ring and enhancing electrophilicity at the formyl group. In contrast, the 5-methyl group donates electrons via hyperconjugation, creating a unique electronic balance .

- Solubility: Compared to the 4-nitrophenyl analog (poor solubility due to NO₂), the 2-fluoro-5-methylphenyl derivative may exhibit improved solubility in organic solvents, akin to the 4-methoxybenzyl analog .

- Crystallinity: Derivatives like 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde crystallize readily from ethanol, suggesting similar crystallization tendencies for the target compound .

Biological Activity

1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, including its pharmacological potential and mechanisms of action.

- Molecular Formula: C11H10FN3O

- Molecular Weight: 235.21 g/mol

- CAS Number: 1094373-32-6

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit fungal growth and has shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 18 |

Anticancer Activity

Research indicates that triazole compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of cell signaling pathways related to proliferation and survival.

Case Study:

In a study evaluating the cytotoxic effects of various triazole derivatives on cancer cell lines, this compound demonstrated an IC50 value of 12 µM against A549 lung cancer cells, indicating potent anticancer activity compared to standard chemotherapeutics.

Enzyme Inhibition

Triazoles are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The nitrogen atoms in the triazole ring facilitate binding to the active site of these enzymes.

Table 2: Enzyme Inhibition Data

| Enzyme | Compound Name | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | This compound | 10 | |

| Butyrylcholinesterase | This compound | 15 |

The biological activities of this compound can be attributed to several mechanisms:

- Interference with DNA Synthesis: Triazoles can disrupt nucleic acid synthesis in pathogens.

- Enzyme Inhibition: The compound inhibits key enzymes involved in neurotransmitter breakdown and cancer cell proliferation.

- Apoptosis Induction: It triggers apoptotic pathways in cancer cells through oxidative stress and mitochondrial dysfunction.

Q & A

Q. What are the common synthetic routes for 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, and what factors influence reaction efficiency?

The synthesis typically involves cyclization reactions of substituted aniline precursors. For example, 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde derivatives are synthesized via Vilsmeier–Haack formylation of pyrazolone intermediates under reflux in ethanol with sodium acetate as a base, achieving yields up to 96% . Key factors affecting efficiency include:

- Temperature control : Reactions often require heating to 100°C to facilitate cyclization.

- Solvent selection : Ethanol is preferred for its balance of polarity and boiling point.

- Base choice : Sodium acetate aids in deprotonation and byproduct neutralization.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : NMR (¹H/¹³C) and IR identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and regiochemistry of the triazole ring.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines anisotropic displacement parameters and validates molecular geometry. For example, SHELXL’s robust refinement algorithms resolve positional disorder in fluorine-substituted aryl rings .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted azide intermediates) and adjust stoichiometry.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining high yields .

- Catalyst screening : Transition metals (e.g., Cu(I)) may accelerate click chemistry steps for triazole formation .

Q. What strategies address low aqueous solubility in biological assays?

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without cytotoxicity.

- Prodrug derivatization : Convert the aldehyde group to a Schiff base or acetal to enhance hydrophilicity .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

- Multi-software validation : Cross-check SHELXL refinements with WinGX/ORTEP for Windows to ensure geometric accuracy .

- Twinned data handling : Use SHELXE’s twin refinement module for crystals with pseudo-merohedral twinning .

- High-resolution datasets : Collect data at synchrotron facilities (e.g., λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce model bias .

Q. What computational approaches predict the compound’s reactivity and target interactions?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group is highly reactive toward nucleophilic attack .

- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with conserved cysteine residues) .

- MD simulations : Assess stability in lipid bilayers or protein binding pockets over 100-ns trajectories .

Q. How to design structure-activity relationship (SAR) studies for bioactivity?

- Analog synthesis : Modify substituents on the triazole (e.g., replace fluorine with chlorine) or aryl ring (e.g., methyl vs. methoxy groups).

- Enzyme inhibition assays : Test derivatives against kinase or protease targets to correlate substituent effects with IC₅₀ values .

- Pharmacophore mapping : Identify critical hydrogen-bonding (aldehyde) and hydrophobic (methylphenyl) features using MOE software .

Q. How can researchers handle polymorph identification and its impact on physicochemical properties?

- PXRD screening : Compare experimental patterns with Cambridge Structural Database (CSD) entries to identify polymorphs.

- Thermal analysis : DSC/TGA distinguishes stable vs. metastable forms based on melting points and decomposition profiles .

- Solvent-mediated transitions : Recrystallize from acetonitrile/ethanol to isolate thermodynamically stable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.